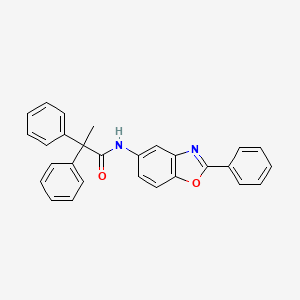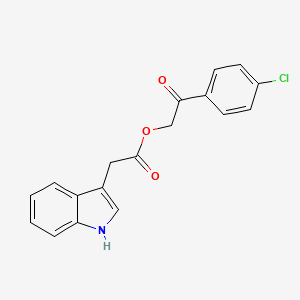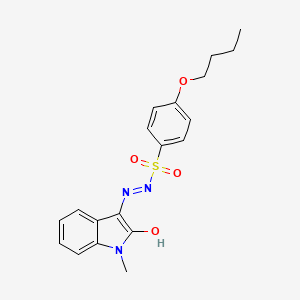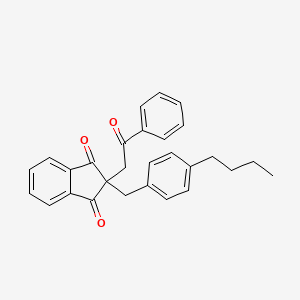![molecular formula C16H25NO2 B4935466 1-[5-(4-methoxyphenoxy)pentyl]pyrrolidine](/img/structure/B4935466.png)
1-[5-(4-methoxyphenoxy)pentyl]pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[5-(4-methoxyphenoxy)pentyl]pyrrolidine, also known as MPHP, is a pyrrolidine-based designer drug that is classified as a synthetic cathinone. It is a psychoactive substance that has gained popularity in recent years due to its stimulant effects. MPHP is structurally similar to other synthetic cathinones, such as MDPV and α-PVP, which have been associated with adverse health effects and fatalities. However, the scientific research on MPHP is limited, and its mechanism of action and physiological effects are not well understood. In
Wirkmechanismus
The mechanism of action of 1-[5-(4-methoxyphenoxy)pentyl]pyrrolidine is not well understood. It is believed to act as a dopamine and norepinephrine reuptake inhibitor, which increases the levels of these neurotransmitters in the brain. 1-[5-(4-methoxyphenoxy)pentyl]pyrrolidine may also act as a serotonin reuptake inhibitor, although this has not been conclusively demonstrated. The exact mechanism of action of 1-[5-(4-methoxyphenoxy)pentyl]pyrrolidine requires further investigation.
Biochemical and Physiological Effects
1-[5-(4-methoxyphenoxy)pentyl]pyrrolidine has been shown to have stimulant effects, similar to other synthetic cathinones. It increases dopamine and norepinephrine release in the brain, which leads to increased alertness, energy, and euphoria. 1-[5-(4-methoxyphenoxy)pentyl]pyrrolidine also increases heart rate, blood pressure, and body temperature, which can lead to adverse health effects. However, the long-term biochemical and physiological effects of 1-[5-(4-methoxyphenoxy)pentyl]pyrrolidine are not well understood.
Vorteile Und Einschränkungen Für Laborexperimente
1-[5-(4-methoxyphenoxy)pentyl]pyrrolidine has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in pure form. 1-[5-(4-methoxyphenoxy)pentyl]pyrrolidine is also stable and can be stored for long periods without degradation. However, the use of 1-[5-(4-methoxyphenoxy)pentyl]pyrrolidine in lab experiments is limited by its psychoactive effects and potential for abuse. Researchers must take precautions to ensure that 1-[5-(4-methoxyphenoxy)pentyl]pyrrolidine is handled safely and that its use is strictly controlled.
Zukünftige Richtungen
There are several future directions for research on 1-[5-(4-methoxyphenoxy)pentyl]pyrrolidine. One area of interest is the mechanism of action of 1-[5-(4-methoxyphenoxy)pentyl]pyrrolidine and its interactions with neurotransmitter systems in the brain. Further studies are needed to fully understand the pharmacological properties of 1-[5-(4-methoxyphenoxy)pentyl]pyrrolidine and its potential therapeutic applications. Another area of interest is the long-term biochemical and physiological effects of 1-[5-(4-methoxyphenoxy)pentyl]pyrrolidine, which require further investigation. Finally, research is needed to develop safer and more effective treatments for ADHD and other psychiatric disorders, which may involve the use of 1-[5-(4-methoxyphenoxy)pentyl]pyrrolidine or other synthetic cathinones.
Synthesemethoden
The synthesis of 1-[5-(4-methoxyphenoxy)pentyl]pyrrolidine involves the reaction of 1-pentylamine with 4-methoxyphenylacetonitrile, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained by the reaction of the resulting amine with pyrrolidine. The synthesis of 1-[5-(4-methoxyphenoxy)pentyl]pyrrolidine is relatively simple and can be performed using commonly available reagents and equipment.
Wissenschaftliche Forschungsanwendungen
1-[5-(4-methoxyphenoxy)pentyl]pyrrolidine has been used in scientific research to investigate its pharmacological properties and potential therapeutic applications. It has been shown to have stimulant effects and to increase dopamine and norepinephrine release in the brain. 1-[5-(4-methoxyphenoxy)pentyl]pyrrolidine has also been studied for its potential use in treating attention deficit hyperactivity disorder (ADHD) and other psychiatric disorders. However, the scientific research on 1-[5-(4-methoxyphenoxy)pentyl]pyrrolidine is limited, and further studies are needed to fully understand its pharmacological properties and potential therapeutic applications.
Eigenschaften
IUPAC Name |
1-[5-(4-methoxyphenoxy)pentyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-18-15-7-9-16(10-8-15)19-14-6-2-3-11-17-12-4-5-13-17/h7-10H,2-6,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKRXFKFSDWGILY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCCCN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(4-Methoxyphenoxy)pentyl]pyrrolidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(diethylamino)ethyl]-1-(2,4-dimethoxybenzyl)-4-piperidinecarboxamide](/img/structure/B4935383.png)
![4-butoxy-N-({[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4935385.png)
![1-(5-bromo-2-methoxybenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B4935396.png)
![1-sec-butyl-4-[(4-chlorophenoxy)acetyl]piperazine](/img/structure/B4935405.png)

![ethyl 1-{[2-(3-methoxyphenyl)-1,3-benzoxazol-6-yl]carbonyl}-3-piperidinecarboxylate](/img/structure/B4935410.png)

![N-{2-methyl-4-[(phenylthio)methyl]phenyl}-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B4935423.png)

![1-{1-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-3-piperidinyl}-4-(4-fluorophenyl)piperazine](/img/structure/B4935433.png)



![N-[(8-hydroxy-7-quinolinyl)(3-nitrophenyl)methyl]acetamide](/img/structure/B4935454.png)